molecular formula C6H26La2O22 B3155025 Lanthanum(III) oxalate hydrate CAS No. 79079-18-8

Lanthanum(III) oxalate hydrate

Cat. No.: B3155025
CAS No.: 79079-18-8
M. Wt: 728.07 g/mol
InChI Key: SFCDNUVGLFIDSK-UHFFFAOYSA-N
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Description

Lanthanum(III) oxalate hydrate is an inorganic compound composed of lanthanum, oxalic acid, and water molecules. It is a salt of lanthanum metal and oxalic acid with the chemical formula La₂(C₂O₄)₃·nH₂O, where n represents the number of water molecules. This compound forms colorless crystals that are poorly soluble in water . This compound is used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lanthanum(III) oxalate hydrate can be synthesized through the reaction of soluble lanthanum nitrate with an excess of oxalic acid:

2La(NO3)3+3(COOH)2La2(C2O4)3+6HNO32La(NO₃)₃ + 3(COOH)₂ → La₂(C₂O₄)₃ + 6HNO₃ 2La(NO3​)3​+3(COOH)2​→La2​(C2​O4​)3​+6HNO3​

Alternatively, it can be prepared by reacting lanthanum chloride with oxalic acid:

2LaCl3+3H2C2O4La2(C2O4)3+6HCl2LaCl₃ + 3H₂C₂O₄ → La₂(C₂O₄)₃ + 6HCl 2LaCl3​+3H2​C2​O4​→La2​(C2​O4​)3​+6HCl

These reactions typically occur under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity. The resulting product is then purified and crystallized to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions

Lanthanum(III) oxalate hydrate undergoes various chemical reactions, including:

    Thermal Decomposition: When heated, this compound decomposes to form lanthanum oxide (La₂O₃) and carbon dioxide (CO₂).

    Complex Formation: It can form complexes with other metal ions and ligands, which can alter its chemical properties and reactivity.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and other metal salts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from the reactions of this compound include lanthanum oxide, various lanthanum complexes, and other oxalate derivatives .

Scientific Research Applications

Lanthanum(III) oxalate hydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of lanthanum(III) oxalate hydrate involves the release of lanthanum ions (La³⁺) upon dissolution. These ions can interact with various molecular targets and pathways, depending on the specific application. For example, in water treatment, lanthanum ions can bind to phosphate ions, forming insoluble lanthanum phosphate, which can be removed from the water .

Comparison with Similar Compounds

Lanthanum(III) oxalate hydrate can be compared with other similar compounds, such as:

    Calcium oxalate: Similar in structure but contains calcium instead of lanthanum.

    Sodium oxalate: Contains sodium ions and has different solubility properties.

    Magnesium oxalate: Contains magnesium ions and is used in different applications.

    Strontium oxalate: Contains strontium ions and has unique properties.

    Barium oxalate: Contains barium ions and is used in pyrotechnics.

    Potassium oxalate: Contains potassium ions and is used in various chemical processes.

This compound is unique due to the presence of lanthanum ions, which impart specific chemical and physical properties that are valuable in various applications.

Properties

CAS No.

79079-18-8

Molecular Formula

C6H26La2O22

Molecular Weight

728.07 g/mol

IUPAC Name

lanthanum;oxalic acid;decahydrate

InChI

InChI=1S/3C2H2O4.2La.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2

InChI Key

SFCDNUVGLFIDSK-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[La+3].[La+3]

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[La].[La]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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